

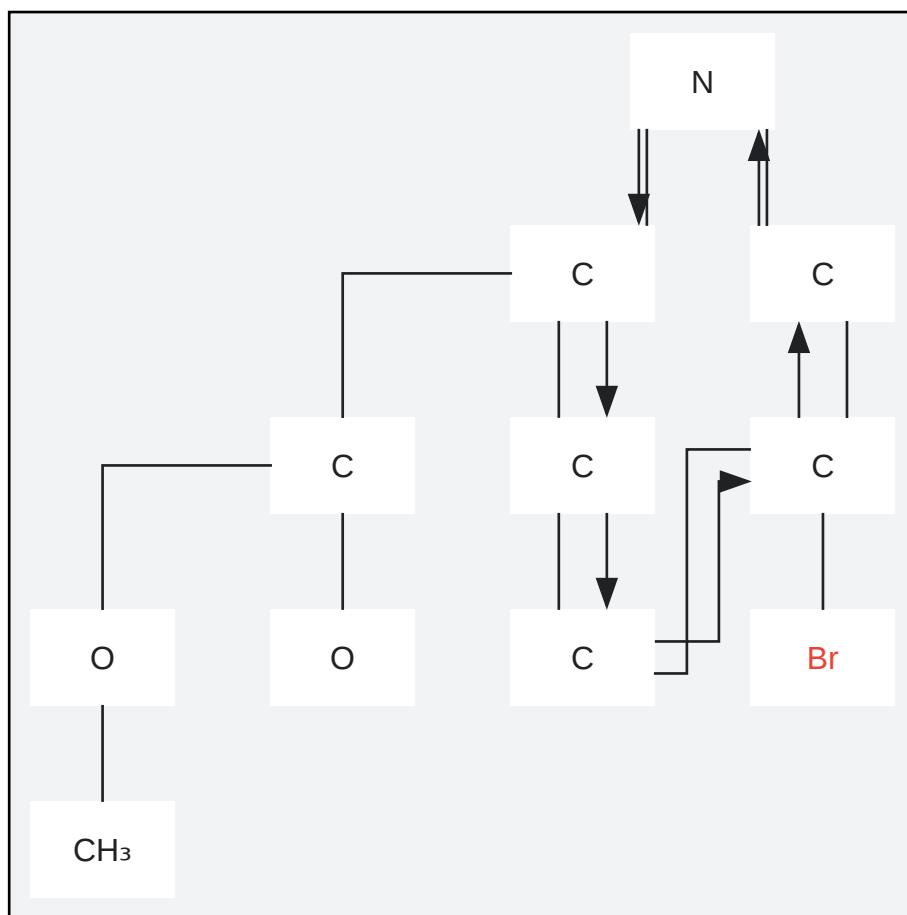
An In-depth Technical Guide to Methyl 5-bromopyridine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 5-bromopyridine-2-carboxylate

Cat. No.: B1661943


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of **Methyl 5-bromopyridine-2-carboxylate**, a key intermediate in organic synthesis.

Compound Identity and Structure

Methyl 5-bromopyridine-2-carboxylate, also known as methyl 5-bromopicolinate, is a halogenated pyridine derivative.^{[1][2]} Its structure consists of a pyridine ring substituted with a bromine atom at the 5-position and a methyl ester group at the 2-position.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **Methyl 5-bromopyridine-2-carboxylate**.

Physicochemical and Identification Data

The key properties and identifiers of the compound are summarized below for quick reference.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₆ BrNO ₂	[1] [3]
Molecular Weight	216.03 g/mol	[1] [3]
IUPAC Name	methyl 5-bromopyridine-2-carboxylate	[1]
CAS Number	29682-15-3	[1] [3]
Appearance	White to pale yellow crystalline powder	[4]
Melting Point	98-105 °C	[4]
SMILES	COC(=O)C1=NC=C(C=C1)Br	[1]
InChIKey	JEURNBCYNWNADN-UHFFFAOYSA-N	[1]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of **Methyl 5-bromopyridine-2-carboxylate**. While full spectra are available in databases such as SpectraBase, the following tables summarize the expected characteristic signals.[\[5\]](#)

Table 3.1: ¹H NMR Spectral Data (Expected) Solvent: CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Assignment	Notes
~8.7	d	H6 (Pyridine ring)	Proton adjacent to Nitrogen, ortho to the ester.
~8.1	dd	H4 (Pyridine ring)	Proton between Br and the ester group.
~7.9	d	H3 (Pyridine ring)	Proton ortho to the ester group.
~4.0	s	-OCH ₃ (Methyl ester)	Singlet for the three equivalent protons of the methyl group.

Table 3.2: ^{13}C NMR Spectral Data (Expected) Full spectrum available on SpectraBase.[\[5\]](#)

Chemical Shift (δ) ppm	Assignment
~165	C=O (Ester carbonyl)
~151	C6 (Pyridine ring)
~148	C2 (Pyridine ring)
~141	C4 (Pyridine ring)
~128	C3 (Pyridine ring)
~121	C5 (Pyridine ring, C-Br)
~53	-OCH ₃ (Methyl ester)

Table 3.3: Infrared (IR) Spectroscopy Data (Expected)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic)
2960-2850	Medium	C-H stretch (aliphatic, CH ₃)
1750-1735	Strong	C=O stretch (ester)
1600-1450	Medium	C=C and C=N stretch (ring)
1300-1100	Strong	C-O stretch (ester)
~700	Strong	C-Br stretch

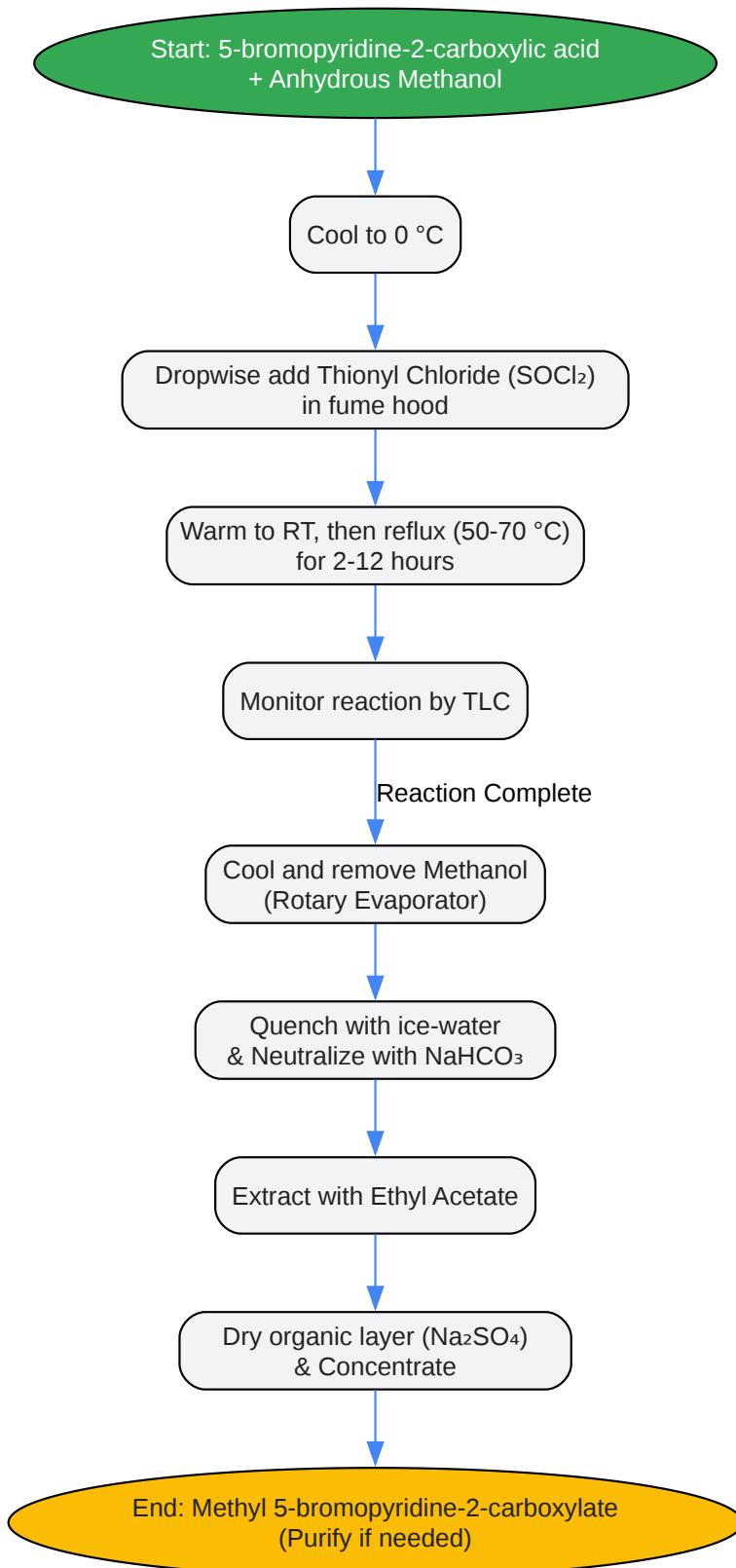
Table 3.4: Mass Spectrometry (MS) Data (Expected)

m/z Value	Ion	Notes
215/217	[M] ⁺ (Molecular Ion)	Characteristic isotopic pattern for bromine (⁷⁹ Br/ ⁸¹ Br ≈ 1:1 ratio).
184/186	[M - OCH ₃] ⁺	Loss of the methoxy radical from the ester group.
156/158	[M - COOCH ₃] ⁺	Loss of the entire carbomethoxy group.
128	[M - Br - CO] ⁺ or [C ₅ H ₄ NCO] ⁺	Fragmentation involving the loss of bromine and carbon monoxide.

Experimental Protocol: Synthesis

Methyl 5-bromopyridine-2-carboxylate is commonly synthesized via Fischer esterification from its corresponding carboxylic acid. A typical procedure involves the use of thionyl chloride in methanol.

Reaction: 5-bromopyridine-2-carboxylic acid → **Methyl 5-bromopyridine-2-carboxylate**


Materials:

- 5-bromopyridine-2-carboxylic acid
- Anhydrous Methanol (MeOH)
- Thionyl chloride (SOCl₂)
- Ice-water bath
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Rotary evaporator

Procedure:

- A solution of 5-bromopyridine-2-carboxylic acid (1.0 eq.) in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- The flask is cooled to 0 °C in an ice-water bath.
- Thionyl chloride (SOCl₂) (2.0-10.0 eq.) is added dropwise to the stirred solution.^[6] The addition should be performed slowly to control the exothermic reaction and the evolution of HCl and SO₂ gas. This step should be conducted in a well-ventilated fume hood.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 50-70 °C) for 2-12 hours.^{[4][6]}
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure using a rotary evaporator.
- The resulting residue is carefully poured onto crushed ice or ice-water and neutralized by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.

- The aqueous mixture is then extracted with ethyl acetate.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
- The crude **Methyl 5-bromopyridine-2-carboxylate** can be further purified by recrystallization or column chromatography if necessary.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Methyl 5-bromopyridine-2-carboxylate**.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Methyl 5-bromopyridine-2-carboxylate** presents several hazards.

Hazard Type	GHS Classification	Precautionary Statements	Reference
Health Hazard	H315: Causes skin irritation (Skin Irrit. 2)	P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help.	[1]
Health Hazard	H319: Causes serious eye irritation (Eye Irrit. 2A)	P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P317: If eye irritation persists: Get medical help.	[1]
Health Hazard	H335: May cause respiratory irritation	P261: Avoid breathing dust/fume/gas/mist/va	[1]

(STOT SE 3)

pors/spray. P271: Use only outdoors or in a well-ventilated area.

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P319: Get medical help if you feel unwell.

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be performed in a well-ventilated chemical fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Acid to Ester - Thionyl Chloride (SOCl₂) and Methanol (MeOH) [commonorganicchemistry.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Methyl 6-bromopicolinate(26218-75-7) 1H NMR [m.chemicalbook.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 5-bromopyridine-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1661943#methyl-5-bromopyridine-2-carboxylate-structure-and-formula\]](https://www.benchchem.com/product/b1661943#methyl-5-bromopyridine-2-carboxylate-structure-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com